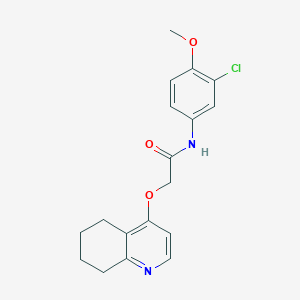
N-(3-chloro-4-methoxyphenyl)-2-(5,6,7,8-tetrahydroquinolin-4-yloxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-4-methoxyphenyl)-2-(5,6,7,8-tetrahydroquinolin-4-yloxy)acetamide is a useful research compound. Its molecular formula is C18H19ClN2O3 and its molecular weight is 346.81. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(3-chloro-4-methoxyphenyl)-2-(5,6,7,8-tetrahydroquinolin-4-yloxy)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is C20H21ClN3O3 with a molecular weight of approximately 383.5 g/mol. The compound features a chloro and methoxy substitution on the phenyl ring and a tetrahydroquinoline moiety that may contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Phenyl Group : The introduction of the 3-chloro-4-methoxyphenyl group can be achieved via electrophilic aromatic substitution or coupling reactions using reagents such as methoxybenzene and Lewis acids.
- Attachment of the Tetrahydroquinoline Moiety : This can be synthesized separately and then attached through nucleophilic substitution reactions.
Antimicrobial Properties
Research has indicated that derivatives of tetrahydroquinoline compounds exhibit significant antimicrobial activity. For instance, studies have shown that modifications in the tetrahydroquinoline structure can enhance antibacterial effects against various pathogens, including resistant strains .
Anticancer Activity
This compound has been evaluated for its anticancer properties. In vitro studies demonstrate its ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction. For example, compounds with similar structures have shown effectiveness against breast cancer cell lines by triggering apoptotic pathways .
Enzyme Inhibition
The compound may also act as an enzyme inhibitor. Research suggests that it can modulate the activity of specific enzymes involved in metabolic pathways, potentially leading to therapeutic applications in metabolic disorders .
Case Studies
- Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry reported that a related compound demonstrated potent activity against Gram-positive bacteria. The structure-activity relationship (SAR) analysis indicated that the presence of the chloro and methoxy groups significantly influenced antibacterial potency .
- Anticancer Mechanism : In a recent investigation published in Cancer Letters, researchers found that a similar tetrahydroquinoline derivative induced cell cycle arrest in cancer cells by modulating cyclin-dependent kinases (CDKs), leading to reduced cell proliferation .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C20H21ClN3O3 |
| Molecular Weight | 383.5 g/mol |
| Antimicrobial Activity | Effective against Gram-positive bacteria |
| Anticancer Activity | Induces apoptosis in cancer cells |
| Enzyme Inhibition Potential | Modulates enzyme activity |
Propiedades
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-(5,6,7,8-tetrahydroquinolin-4-yloxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O3/c1-23-17-7-6-12(10-14(17)19)21-18(22)11-24-16-8-9-20-15-5-3-2-4-13(15)16/h6-10H,2-5,11H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSQZIEWAUKIAPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)COC2=C3CCCCC3=NC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













